Methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an acetamido group, and a tetrahydrobenzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenoxy group.
Acetamidation: Formation of the acetamido group through an acylation reaction.
Cyclization: Formation of the tetrahydrobenzothiophene core through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydrobenzothiophene core to a more oxidized state.
Reduction: Reduction of the brominated phenoxy group.
Substitution: Nucleophilic substitution reactions at the brominated phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction may yield a de-brominated product.
Scientific Research Applications
METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated phenoxy group may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The acetamido group may enhance the compound’s binding affinity to its targets, while the tetrahydrobenzothiophene core may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE: A compound with a similar brominated phenoxy group but different core structure.
METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE: A compound with a similar brominated phenoxy group but different functional groups.
Uniqueness
METHYL 2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a brominated phenoxy group, an acetamido group, and a tetrahydrobenzothiophene core. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C19H20BrNO4S |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20BrNO4S/c1-11-9-12(7-8-14(11)20)25-10-16(22)21-18-17(19(23)24-2)13-5-3-4-6-15(13)26-18/h7-9H,3-6,10H2,1-2H3,(H,21,22) |
InChI Key |
VSOPJZFKCJTIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)Br |
Origin of Product |
United States |
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